2-[(5-Chloropyrimidin-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol
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Overview
Description
2-[(5-Chloropyrimidin-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol is a chemical compound that belongs to the class of pyrimidines It is characterized by the presence of a chloropyrimidine moiety and a methylsulfanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloropyrimidin-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol typically involves the reaction of 2-amino-5-chloropyrimidine with 4-(methylsulfanyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloropyrimidin-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Substitution: The chloropyrimidine moiety can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives
Substitution: Substituted pyrimidine derivatives
Scientific Research Applications
2-[(5-Chloropyrimidin-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-Chloropyrimidin-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloropyrimidine: Shares the chloropyrimidine moiety but lacks the methylsulfanylphenyl group.
4-(Methylsulfanyl)benzaldehyde: Contains the methylsulfanylphenyl group but lacks the chloropyrimidine moiety.
Uniqueness
2-[(5-Chloropyrimidin-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol is unique due to the combination of the chloropyrimidine and methylsulfanylphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables the compound to participate in a variety of chemical reactions .
Properties
IUPAC Name |
2-[(5-chloropyrimidin-2-yl)amino]-1-(4-methylsulfanylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-19-11-4-2-9(3-5-11)12(18)8-17-13-15-6-10(14)7-16-13/h2-7,12,18H,8H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILXOXAWWMOGAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC2=NC=C(C=N2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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